molecular formula C6H4N4O2 B1266194 1-Azido-4-nitrobenzene CAS No. 1516-60-5

1-Azido-4-nitrobenzene

Cat. No.: B1266194
CAS No.: 1516-60-5
M. Wt: 164.12 g/mol
InChI Key: CZZVSJPFJBUBDK-UHFFFAOYSA-N
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Description

1-Azido-4-nitrobenzene is an organic compound with the molecular formula C₆H₄N₄O₂. It is a derivative of benzene, where an azido group (-N₃) and a nitro group (-NO₂) are substituted at the para positions. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Scientific Research Applications

1-Azido-4-nitrobenzene has several applications in scientific research:

The compound’s versatility and reactivity make it valuable in these fields .

Safety and Hazards

While specific safety and hazard information for 1-Azido-4-nitrobenzene was not found, it’s important to handle all chemical compounds with care. Personal protective equipment should be worn, and contact with skin, eyes, and clothing should be avoided .

Future Directions

Future directions for 1-Azido-4-nitrobenzene could involve its use in the synthesis of dyes, explosives, and other products . Additionally, research into the synthesis of aryl azides from aromatic amines could provide new methods for the production of this compound .

Biochemical Analysis

Biochemical Properties

1-Azido-4-nitrobenzene plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It can react with primary amines to form diarylamines and undergo aziridination. This compound has been noted for its antiviral properties and is used in the synthesis of drugs such as chloramphenicol and zanamivir

Molecular Mechanism

At the molecular level, this compound exerts its effects through its reactive azido and nitro groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. The compound’s ability to form covalent bonds with biomolecules suggests potential enzyme inhibition or activation mechanisms. Detailed studies on the molecular mechanisms of this compound are limited.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been thoroughly investigated. Like many chemical compounds, it is expected that the effects would vary with dosage, potentially exhibiting threshold effects and toxic or adverse effects at high doses. Detailed toxicological studies are necessary to determine the safe and effective dosage ranges for this compound in animal models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Understanding the localization and accumulation of this compound within different tissues can provide insights into its biological effects .

Preparation Methods

1-Azido-4-nitrobenzene can be synthesized through a diazotization-azidation reaction. The process involves the following steps:

This method is efficient and provides good yields of the desired product. The reaction conditions are mild, and the process is safe and straightforward .

Chemical Reactions Analysis

1-Azido-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Azido-4-nitrobenzene can be compared with other similar compounds such as:

The unique substitution pattern of this compound gives it distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

1-azido-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-9-8-5-1-3-6(4-2-5)10(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZVSJPFJBUBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164814
Record name Benzene, 1-azido-4-nitro-
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1516-60-5
Record name 4-Nitrophenyl azide
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Record name Benzene, 1-azido-4-nitro-
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Record name 1-Azido-4-nitrobenzene
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Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (761 mg, 11 mmol) in water (5 mL) was added dropwise to a 0° C. solution of 4-nitroaniline (508 mg, 3.68 mmol) in trifluoroacetic acid (5 mL). After stirring for 10 minutes, a solution of sodium azide (1.55 g, 23.9 mmol) was added slowly. The resulting yellow suspension was stirred at room temperature for 5 hours. The reaction mixture was partitioned between water and ethyl acetate. The organic layer was dried over sodium sulfate, filtered and concentrated. Purification by column chromatography gave 1-azido-4-nitrobenzene (600 mg, 99%). 1H NMR (400 MHz, CDCl3, δ): 8.16-8.19 (m, 2H), 7.05-7.09 (m, 2H).
Quantity
761 mg
Type
reactant
Reaction Step One
Quantity
508 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-nitroaniline (27.6 g) in 0.4N hydrochloric acid (500 ml) was added 1M aqueous sodium nitrite solution (200 ml) under ice-cooling, and the mixture was stirred for 30 min and then at room temperature for 20 min. An aqueous solution (100 ml) of sodium azide (13.0 g) was added to the obtained reaction mixture under ice-cooling, and the mixture was stirred for 30 min. The precipitated crystals were collected by filtration, washed with 1N hydrochloric acid and water and air-dried to give the title compound as a brown powder (28.2 g, 86%).
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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